![molecular formula C23H26N2O6S2 B2765113 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide CAS No. 1251579-55-1](/img/structure/B2765113.png)
3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide
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Overview
Description
Scientific Research Applications
Novel Synthetic Methods
A study by Abaee and Cheraghi (2013) discussed a facile four-component Gewald reaction under organocatalyzed aqueous conditions, leading to the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This method could potentially be applicable for synthesizing complex thiophene derivatives, including the compound of interest (Abaee & Cheraghi, 2013).
Antimicrobial Activity
Altundas et al. (2010) synthesized new cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, demonstrating significant antibacterial and antifungal activities against various pathogenic strains. This suggests the potential of thiophene derivatives in developing antimicrobial agents (Altundas et al., 2010).
Antiproliferative Activity
Ghorab et al. (2013) reported on the antiproliferative activity of novel thiophene and thienopyrimidine derivatives, with some compounds exhibiting remarkable activity against breast and colon cancer cell lines. This highlights the therapeutic potential of thiophene derivatives in cancer research (Ghorab et al., 2013).
Synthesis of Fused Derivatives
Wardkhan et al. (2008) explored new approaches for the synthesis of thiazoles and their fused derivatives with antimicrobial activities, including reactions with thiophene derivatives. The study indicates the versatility of thiophene compounds in synthesizing a range of biologically active molecules (Wardkhan et al., 2008).
Mechanism of Action
While the mechanism of action for this specific compound is not available, compounds with similar structures have shown promising anticancer activity . They have been found to destabilize microtubules, which are integral to cell division, thus causing mitotic arrest of rapidly dividing cancer cells and leading to apoptosis .
properties
IUPAC Name |
3-[(4-ethylphenyl)-methylsulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S2/c1-6-15-7-9-17(10-8-15)25(2)33(27,28)20-11-12-32-22(20)23(26)24-16-13-18(29-3)21(31-5)19(14-16)30-4/h7-14H,6H2,1-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWAEWXKIQUNNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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